1-(Thieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-12(17)8-2-1-4-15(6-8)10-9-3-5-18-11(9)14-7-13-10/h3,5,7-8H,1-2,4,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFQICNDYJIRNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C3C=CSC3=NC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Thieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid involves several steps, typically starting with the formation of the thienopyrimidine core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors. The piperidine ring is then introduced via nucleophilic substitution reactions. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels .
Chemical Reactions Analysis
Amide Formation via Carbodiimide-Mediated Coupling
The carboxylic acid moiety undergoes activation with 1,1'-carbonyldiimidazole (CDI) to form reactive intermediates, enabling condensation with amines. For example:
-
Reaction with 2-amino-6-methylpyridine in DMF at 80°C for 4 hours yields N-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxamide with moderate efficiency (45–60% yield) .
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| CDI, DMF, 80°C, 4h, amine | Amide derivatives (e.g., with 2-aminopyridines) | 45–60% |
This method is critical for generating antimicrobial agents, as demonstrated by docking studies showing inhibition of Pseudomonas aeruginosa TrmD enzyme .
Functionalization of the Piperidine Nitrogen
The piperidine nitrogen participates in alkylation and acylation reactions:
-
Treatment with chloroacetyl chloride in DMF forms 2-chloro-N-[2,5-dimethyl-6-(4-nitrophenoxy)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]acetamide (67% yield), which further reacts with hydrazine to yield hydrazine derivatives .
-
Reaction with acetic anhydride introduces acetyl groups, as seen in related thienopyrimidine systems .
Heterocyclization Reactions
The thieno[2,3-d]pyrimidine core facilitates cyclization with nucleophiles:
-
Hydrazine hydrate induces cyclization to triazolo- or pyrazolo-fused derivatives. For instance, hydrazine treatment of thioureido intermediates produces 3-aminothieno[2,3-d]pyrimidines .
-
Condensation with aromatic aldehydes generates Schiff bases, which are precursors for further heterocyclic systems .
Enzymatic and Biological Interactions
While not a direct chemical reaction, the compound’s derivatives inhibit atypical protein kinase C (aPKC) isoforms (e.g., PKCι/ζ) through ATP-competitive binding. Modifications to the piperidine-carboxylic acid sidechain enhance selectivity and potency .
Stability and Degradation Pathways
Under acidic conditions, the ester derivatives of related thienopyrimidines undergo hydrolysis to regenerate the carboxylic acid . The compound’s stability in biological matrices remains under investigation, though its amide derivatives show improved metabolic resistance .
Key Data Table: Representative Derivatives and Activities
| Derivative
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. A study by Prabhakar et al. (2019) synthesized a series of thieno[2,3-d]pyrimidin derivatives and evaluated their antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed potent antibacterial effects, suggesting potential applications in treating bacterial infections .
| Compound | Activity Against | Concentration Tested (µg/mL) | Results |
|---|---|---|---|
| 5h | S. aureus | 100 | Good |
| 5g | E. coli | 200 | Moderate |
| 5j | C. albicans | 100 | Excellent |
Anticancer Properties
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anticancer potential. A recent study highlighted their ability to inhibit triple-negative breast cancer cells by targeting epidermal growth factor receptors and vascular endothelial growth factor pathways . The compound demonstrated a stronger inhibitory effect on MDA-MB-231 breast cancer cells compared to standard chemotherapeutic agents.
| Study Reference | Cancer Type | Inhibition (%) | Control Comparison |
|---|---|---|---|
| Triple-Negative | 75% | Higher than gefitinib | |
| Leukemia | 68% | Comparable to lapatinib |
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, various thieno[2,3-d]pyrimidine derivatives were tested for their efficacy against common pathogens. The study utilized the agar well diffusion method to assess the antibacterial activity, revealing that several compounds had MIC values comparable to established antibiotics .
- Anticancer Screening : A series of synthesized compounds were evaluated for their cytotoxic effects on breast cancer cell lines. The findings suggested that modifications on the thienopyrimidine scaffold could enhance biological activity, leading to further structural optimizations for drug development .
Mechanism of Action
The mechanism of action of 1-(Thieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Thienopyrimidine Derivatives
- Pyridyl Amides of Thieno[2,3-d]pyrimidine-4-carboxylic Acid These compounds (Fig. 3 in ) replace the piperidine-carboxylic acid group with pyridyl amides. This substitution reduces solubility (due to the hydrophobic pyridyl group) but enhances antimicrobial activity, as demonstrated in docking studies targeting bacterial enzymes .
- 1-[5-(2-Thienyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxylic Acid This analog () replaces the thienopyrimidine core with a thiazolo-pyridine system.
Piperidine-Carboxylic Acid Derivatives
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
This compound () shares the piperidine-carboxylic acid backbone but includes a phenyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances synthetic accessibility but requires deprotection for biological activity, limiting its direct therapeutic utility compared to unprotected analogs like the target compound . - 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid The ethoxycarbonyl substituent () increases lipophilicity (Log S = -1.7) and reduces hydrogen-bonding capacity compared to the thienopyrimidine-substituted analog. This results in lower aqueous solubility but improved membrane permeability, as indicated by its higher GI absorption score (83%) .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The thienopyrimidine core increases TPSA, reducing BBB penetration but improving solubility relative to ethoxycarbonyl derivatives .
- Carboxylic acid groups enhance solubility but limit passive diffusion across biological membranes.
Biological Activity
1-(Thieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and pharmacological properties, drawing on various research studies.
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves cyclization reactions of thiophene derivatives with piperidine-based compounds. A common method includes the cyclization of 2-aminothiophene-3-carboxylic acids with ethyl cyanoformate to yield various derivatives, including the target compound. Recent studies highlight that modifications in the molecular structure significantly influence biological activity, particularly in terms of enzyme inhibition and receptor binding affinity .
Key Synthesis Pathway
A notable synthesis pathway involves:
- Formation of a key intermediate : The reaction of thiophene derivatives with isonicotinonitrile.
- Cyclization : Using base-catalyzed condensation methods to form the thieno[2,3-d]pyrimidine core.
- Final modifications : Introducing carboxylic acid functionalities through hydrolysis or other functional group transformations.
Biological Activity
The biological activity of this compound has been evaluated across several studies, revealing its potential as an effective pharmacological agent.
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
Antimicrobial Properties
The compound has also demonstrated notable antimicrobial activity. Studies report effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The presence of specific substituents on the pyrimidine ring appears to enhance this activity.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, thieno[2,3-d]pyrimidine derivatives have shown anti-inflammatory effects. Research highlights their potential in modulating inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Anticancer Study : A study assessed the compound's effect on breast cancer cell lines (MCF-7), reporting an IC50 value of 5 μM. The compound induced apoptosis through caspase activation and cell cycle arrest at the G1 phase.
- Antimicrobial Assessment : Another study evaluated its antibacterial activity against Staphylococcus aureus and Escherichia coli, yielding MIC values of 8 μg/mL and 16 μg/mL respectively.
- Inflammation Model : In a murine model of inflammation, administration of the compound reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.
Q & A
Basic: What are the common synthetic strategies for thieno[2,3-d]pyrimidine derivatives?
Answer:
Thieno[2,3-d]pyrimidine scaffolds are typically synthesized via condensation reactions. A modified Niementowski reaction is widely used, where 2-amino-3-thiophenecarboxylate derivatives react with cyclizing agents like formamide, urea, or nitriles under high temperatures (e.g., 200°C for 2 hours). For example, heating 2-amino-3-methoxycarbonylthiophene in formamide yields thieno[2,3-d]pyrimidin-4(3H)-one, which can be further functionalized with phosphorus oxychloride to introduce reactive substituents (e.g., 4-chloro derivatives) .
Advanced: How can molecular docking studies guide the design of thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives for antimicrobial activity?
Answer:
Docking studies prioritize compounds by predicting binding affinities to microbial targets (e.g., TrmD methyltransferase in Pseudomonas aeruginosa). Key steps include:
- Virtual library construction : Combine thieno[2,3-d]pyrimidine-4-carboxylic acids with aminopyridine/pyrimidine fragments via peptide coupling .
- Software validation : Use reference ligands (e.g., native co-crystallized ligands) to calibrate docking parameters, reducing variability between software (e.g., AutoDock vs. Schrödinger) .
- Binding interaction analysis : Focus on hydrogen bonds, π-π stacking, and hydrophobic interactions with active-site residues (e.g., Asp169, Arg39 in TrmD) .
Post-docking, prioritize compounds for synthesis and in vitro testing against clinical microbial strains .
Basic: What structural features of 1-(thieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid influence its bioactivity?
Answer:
- Core scaffold : The thieno[2,3-d]pyrimidine ring provides π-conjugation for target binding, while the piperidine moiety enhances solubility and conformational flexibility.
- Carboxylic acid group : Enables hydrogen bonding with polar residues (e.g., lysine or arginine in enzymatic pockets) and facilitates salt bridge formation .
- Substituent positioning : Electron-withdrawing groups (e.g., Cl) at the pyrimidine ring improve metabolic stability, whereas bulky groups on the piperidine may sterically hinder binding .
Advanced: How can researchers resolve contradictions between computational docking predictions and experimental activity data?
Answer:
- Validate docking protocols : Recalibrate using experimental structures (e.g., X-ray crystallography) to ensure scoring functions align with empirical binding affinities .
- Free energy calculations : Apply MM/GBSA or MM/PBSA to account for solvation and entropy effects, which are often overlooked in rigid docking .
- Experimental triage : Test compounds with divergent docking scores to identify false negatives/positives. For example, pyridyl amides with low docking scores but high in vitro activity may exploit off-target interactions .
Basic: What analytical methods are critical for characterizing thieno[2,3-d]pyrimidine derivatives?
Answer:
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity (e.g., substitution at C-2 vs. C-4 of the pyrimidine ring) .
- HRMS : Validates molecular weight and purity, especially for intermediates with labile groups (e.g., tert-butoxycarbonyl) .
- HPLC : Assesses purity (>95% required for pharmacological studies) and monitors stability under storage conditions .
Advanced: What strategies optimize reaction yields for multi-step syntheses of piperidine-thienopyrimidine hybrids?
Answer:
- Catalyst screening : Palladium acetate with tert-butyl XPhos ligand enhances coupling efficiency in Suzuki-Miyaura reactions (e.g., aryl boronate additions to pyrimidine cores) .
- Temperature control : Stepwise heating (40–100°C) minimizes side reactions during cyclization .
- Workup optimization : Acidic hydrolysis (e.g., HCl/water at 93–96°C) cleaves protecting groups (e.g., tert-butoxycarbonyl) without degrading the thienopyrimidine core .
Advanced: How can structure-activity relationship (SAR) studies improve the cytotoxicity profile of thieno[2,3-d]pyrimidine derivatives?
Answer:
- Substituent modulation : Replace methyl groups with trifluoromethyl to reduce off-target interactions (e.g., cytochrome P450 inhibition) .
- Scaffold hopping : Introduce fused rings (e.g., oxazolo-pyridine) to enhance selectivity for microbial vs. mammalian targets .
- Prodrug strategies : Mask the carboxylic acid as an ester to improve cell permeability and reduce renal toxicity .
Basic: What safety precautions are essential when handling thieno[2,3-d]pyrimidine intermediates?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact with corrosive reagents (e.g., POCl3) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl gas) with sodium bicarbonate before disposal .
- Emergency protocols : Immediate rinsing with water for 15+ minutes after exposure, followed by medical consultation .
Advanced: How can researchers leverage computational reaction design tools to accelerate synthesis optimization?
Answer:
- Quantum chemical calculations : Use software like Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., cyclization barriers in Niementowski reactions) .
- Machine learning (ML) : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .
- High-throughput experimentation (HTE) : Screen 96-well plates with varying reagent ratios to rapidly map yield vs. temperature/pH relationships .
Advanced: What are the key considerations for patenting thieno[2,3-d]pyrimidine-based therapeutics?
Answer:
- Novelty claims : Focus on unique substituents (e.g., 4-pyridyl amides) or novel combinations with approved drugs (e.g., β-lactam antibiotics) .
- Utility requirements : Demonstrate in vitro efficacy (e.g., MIC values ≤2 µg/mL against drug-resistant P. aeruginosa) and low cytotoxicity (IC50 >50 µM in HEK293 cells) .
- Composition-of-matter vs. use patents : File composition patents for novel cores and use patents for specific indications (e.g., biofilm inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
